molecular formula C24H21BrN2O3 B2656928 2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-(4-bromophenyl)acetamide CAS No. 850905-55-4

2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-(4-bromophenyl)acetamide

Cat. No.: B2656928
CAS No.: 850905-55-4
M. Wt: 465.347
InChI Key: QVTROTBISXLSNO-UHFFFAOYSA-N
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Description

2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-(4-bromophenyl)acetamide is a synthetic organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-(4-bromophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

Chemical Reactions Analysis

2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-(4-bromophenyl)acetamide can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.

    Biology: Isoquinoline derivatives, including this compound, have shown potential as inhibitors of enzymes and receptors, making them valuable in biochemical research.

    Medicine: The compound has been investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective activities.

    Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-(4-bromophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-(4-bromophenyl)acetamide can be compared with other isoquinoline derivatives, such as:

Biological Activity

2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-(4-bromophenyl)acetamide is a complex organic compound belonging to the class of dihydroisoquinolinone derivatives. These compounds have garnered interest in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.

The molecular formula of this compound is C20H20BrN2O2. It has a molecular weight of 396.29 g/mol and features a complex structure that allows for interaction with various biological targets.

PropertyValue
Molecular FormulaC20H20BrN2O2
Molecular Weight396.29 g/mol
IUPAC NameThis compound
SMILESCc1ccccc1C(=O)N(Cc2ccc(Br)cc2)C(=O)O

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation. For instance, it can potentially inhibit topoisomerases or kinases that play critical roles in cell cycle regulation.
  • Receptor Modulation : It may interact with certain receptors in the nervous system, which could lead to neuroprotective effects. This is particularly relevant for conditions such as neurodegenerative diseases.
  • Anti-inflammatory Activity : The compound's structure suggests potential anti-inflammatory properties by modulating pathways linked to inflammation.

Case Studies

Several studies have investigated the biological activity of related compounds in the dihydroisoquinolinone class:

  • Anti-Cancer Activity : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to apoptosis induction through caspase activation.
  • Neuroprotective Effects : Research indicated that certain isoquinoline derivatives could protect neuronal cells from oxidative stress-induced damage by enhancing antioxidant enzyme activity.
  • Anti-inflammatory Properties : Compounds in this class were shown to reduce pro-inflammatory cytokine levels in vitro and in vivo models of inflammation.

Data Table of Biological Activities

Activity TypeObserved EffectReference
Anti-CancerInduces apoptosis
NeuroprotectionReduces oxidative stress
Anti-inflammatoryDecreases cytokine production

Properties

IUPAC Name

2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21BrN2O3/c25-18-9-11-19(12-10-18)26-23(28)16-30-22-8-4-7-21-20(22)13-14-27(24(21)29)15-17-5-2-1-3-6-17/h1-12H,13-16H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTROTBISXLSNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=C1C(=CC=C2)OCC(=O)NC3=CC=C(C=C3)Br)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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